molecular formula C19H17ClN2O2S B4657029 2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE

2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE

Cat. No.: B4657029
M. Wt: 372.9 g/mol
InChI Key: VJMBLGPBNGJEJA-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a chlorophenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenol with an appropriate acylating agent to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with thioamide derivatives to form the thiazole ring. The final step involves the coupling of the thiazole intermediate with an acetamide derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-4-2-5-14(8-13)9-17-11-21-19(25-17)22-18(23)12-24-16-7-3-6-15(20)10-16/h2-8,10-11H,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBLGPBNGJEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
Reactant of Route 5
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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE
Reactant of Route 6
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2-(3-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE

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